1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride
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Overview
Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is a synthetic compound with a complex structure It features an adamantane moiety, which is a tricyclic hydrocarbon, and a cyclohexyl(ethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents. This often involves halogenation followed by nucleophilic substitution reactions.
Attachment of the Amino Group: The cyclohexyl(ethyl)amino group is introduced through a series of reactions, such as reductive amination or nucleophilic substitution.
Final Coupling: The functionalized adamantane and the amino group are coupled under specific conditions to form the final product. This step may involve the use of coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors or batch reactors. The choice of reactor and conditions would depend on factors such as the desired scale, cost, and safety considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), and nucleophiles, such as amines or alcohols, are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity and specificity. The cyclohexyl(ethyl)amino group can interact with various functional groups within the target, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: A simpler compound with a single amino group attached to the adamantane core.
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(dimethylamino)propan-2-ol: Similar structure but with a dimethylamino group instead of the cyclohexyl(ethyl)amino group.
Uniqueness
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is unique due to its combination of the adamantane core and the cyclohexyl(ethyl)amino group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2.ClH/c1-2-22(19-6-4-3-5-7-19)14-20(23)15-24-21-11-16-8-17(12-21)10-18(9-16)13-21;/h16-20,23H,2-15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPBGEYPTJKPNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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